1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine
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Overview
Description
1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
. This method is widely used due to its efficiency in forming C-N bonds. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
N-methylpiperidine: Similar in structure but lacks the cyclohexyl group.
2-methylpiperidine: Contains a methyl group on the piperidine ring but lacks the N-methyl and cyclohexyl groups.
4-aminopiperidine: Contains an amino group on the piperidine ring but lacks the N-methyl and cyclohexyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11-5-3-4-6-13(11)14-12-7-9-15(2)10-8-12/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJHMQGYKZDCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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